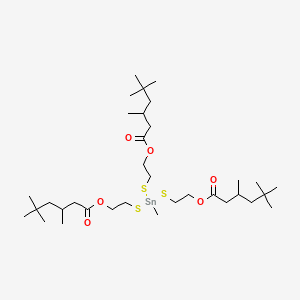
2,4,6-Tri-tert-butylphenyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tri-tert-butylphenyl dimethylcarbamate is an organic compound characterized by the presence of three tert-butyl groups attached to a phenyl ring, along with a dimethylcarbamate functional group. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-tert-butylphenyl dimethylcarbamate typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst, such as sulfuric acid. This reaction yields 2,4,6-Tri-tert-butylphenol, which can then be further reacted with dimethylcarbamoyl chloride to form the desired dimethylcarbamate compound. The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tri-tert-butylphenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, although the steric hindrance from the tert-butyl groups can limit the reactivity.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used, often requiring catalysts like aluminum chloride.
Hydrolysis: Acidic or basic aqueous solutions are typically used to hydrolyze the carbamate group.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Hydrolysis: Dimethylamine and 2,4,6-Tri-tert-butylphenol.
Scientific Research Applications
2,4,6-Tri-tert-butylphenyl dimethylcarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its steric properties.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of enzyme activity.
Mechanism of Action
The mechanism of action of 2,4,6-Tri-tert-butylphenyl dimethylcarbamate involves its interaction with molecular targets, primarily enzymes. The bulky tert-butyl groups provide steric hindrance, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. This compound can also act as a free radical scavenger, providing antioxidant effects by donating hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A closely related compound with similar steric properties but lacking the carbamate group.
2,6-Di-tert-butylphenol: Another phenolic compound with two tert-butyl groups, commonly used as an antioxidant.
2,4-Di-tert-butylphenol: Similar in structure but with fewer tert-butyl groups, affecting its reactivity and applications.
Uniqueness
2,4,6-Tri-tert-butylphenyl dimethylcarbamate is unique due to the presence of both the sterically hindered phenyl ring and the reactive carbamate group. This combination allows it to serve as a versatile reagent in various chemical reactions and applications, providing both stability and reactivity .
Properties
CAS No. |
65832-33-9 |
|---|---|
Molecular Formula |
C21H35NO2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(2,4,6-tritert-butylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C21H35NO2/c1-19(2,3)14-12-15(20(4,5)6)17(24-18(23)22(10)11)16(13-14)21(7,8)9/h12-13H,1-11H3 |
InChI Key |
BYGNGAJMTFYWKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC(=O)N(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


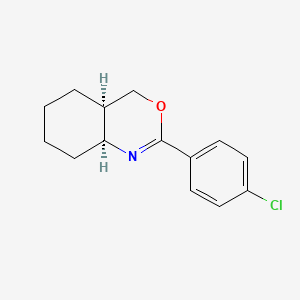
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione](/img/structure/B14473169.png)
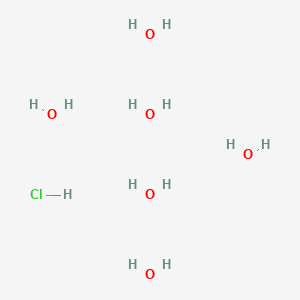
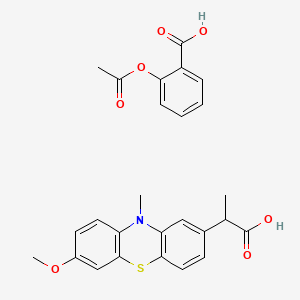
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)

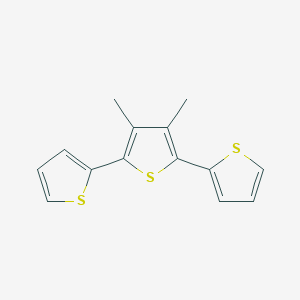

![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
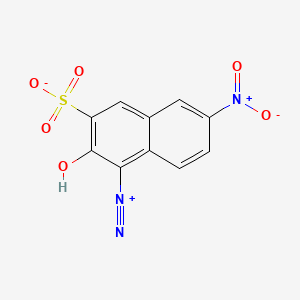
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
